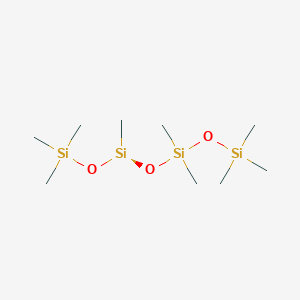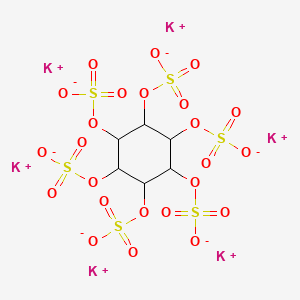
myo-Inositol hexasulfate hexapotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasulfate d'inositol-myo, sel de potassium hexapotassique : est un composé chimique de formule moléculaire C6H6O24S6K6 . Il s'agit d'un dérivé de l'inositol-myo, un glucide naturel, où les six groupes hydroxyles sont remplacés par des groupes sulfate, et le composé est neutralisé par des ions potassium. Ce composé est connu pour sa charge de surface négative et son empreinte moléculaire, qui sont similaires à celles de l'acide phytique mais avec une activité biologique plus faible .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'hexasulfate d'inositol-myo, sel de potassium hexapotassique implique généralement la sulfation de l'inositol-myo. Le processus comprend la réaction de l'inositol-myo avec le complexe trioxyde de soufre-pyridine dans un solvant aprotique tel que le diméthylformamide. La réaction est effectuée à des températures contrôlées pour assurer une sulfation complète des groupes hydroxyles. Le produit résultant est ensuite neutralisé avec de l'hydroxyde de potassium pour former le sel hexapotassique .
Méthodes de production industrielle : La production industrielle de l'hexasulfate d'inositol-myo, sel de potassium hexapotassique suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié par des techniques de cristallisation et de filtration pour obtenir le composé final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L'hexasulfate d'inositol-myo, sel de potassium hexapotassique subit diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes sulfate peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Réactions de substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.
Principaux produits formés :
Réactions de substitution : Selon le substituant, divers dérivés alkyles ou acyles de l'inositol-myo peuvent être formés.
Hydrolyse : Les principaux produits sont l'inositol-myo et l'acide sulfurique.
Applications De Recherche Scientifique
L'hexasulfate d'inositol-myo, sel de potassium hexapotassique, a plusieurs applications en recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de l'hexasulfate d'inositol-myo, sel de potassium hexapotassique, implique son interaction avec des cibles moléculaires spécifiques. La charge de surface négative du composé lui permet de se lier à des sites chargés positivement sur les protéines et les enzymes, inhibant ainsi leur activité. Par exemple, il inhibe de manière compétitive la phytase d'Aspergillus en se liant à son site actif, empêchant l'enzyme d'interagir avec son substrat naturel . Cette inhibition peut être étudiée pour comprendre la fonction de l'enzyme et ses applications thérapeutiques potentielles .
Mécanisme D'action
The mechanism of action of myo-Inositol hexasulfate hexapotassium salt involves its interaction with specific molecular targets. The compound’s negative surface charge allows it to bind to positively charged sites on proteins and enzymes, inhibiting their activity. For example, it competitively inhibits Aspergillus phytase by binding to its active site, preventing the enzyme from interacting with its natural substrate . This inhibition can be studied to understand the enzyme’s function and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide phytique (hexakisphosphate d'inositol) : Empreinte moléculaire et charge de surface négative similaires, mais activité biologique plus élevée.
Inositol-myo : Le composé parent avec des groupes hydroxyles au lieu de groupes sulfate.
scyllo-Inositol : Un autre isomère de l'inositol avec un arrangement spatial différent des groupes hydroxyles.
Unicité : L'hexasulfate d'inositol-myo, sel de potassium hexapotassique, est unique en raison de son motif de sulfation spécifique et de la présence d'ions potassium, qui confèrent des propriétés chimiques et biologiques distinctes. Son activité biologique plus faible par rapport à l'acide phytique en fait un composé de contrôle précieux dans diverses études .
Propriétés
Formule moléculaire |
C6H6K6O24S6 |
|---|---|
Poids moléculaire |
889.1 g/mol |
Nom IUPAC |
hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate |
InChI |
InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6 |
Clé InChI |
VIALLXKJIZYOAM-UHFFFAOYSA-H |
SMILES canonique |
C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



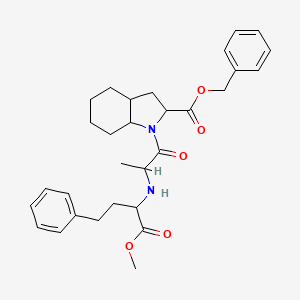

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
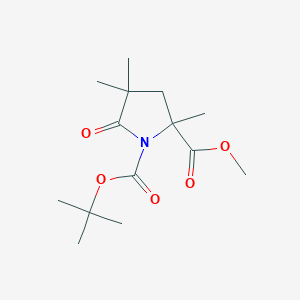

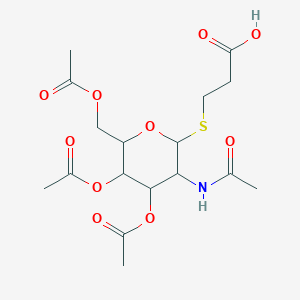
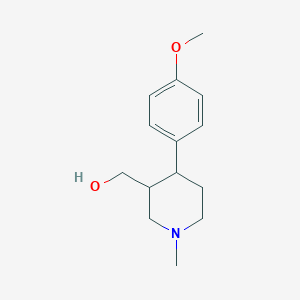
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
